6,8-Dibromo-4-hydroxy-5-methyl-3-quinolinecarbonitrile
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Overview
Description
3-Quinolinecarbonitrile, 6,8-dibromo-4-hydroxy-5-methyl- is a chemical compound with the molecular formula C11H6Br2N2O and a molecular weight of 341.98614 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with bromine, hydroxyl, and methyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 6,8-dibromo-4-hydroxy-5-methyl- typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinoline derivative followed by nitrile formation and hydroxylation . The reaction conditions often require the use of bromine or bromine-containing reagents, strong acids or bases, and controlled temperatures to ensure the desired substitutions occur at the correct positions on the quinoline ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 6,8-dibromo-4-hydroxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Quinolinecarbonitrile, 6,8-dibromo-4-hydroxy-5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 6,8-dibromo-4-hydroxy-5-methyl- involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in its binding affinity and reactivity with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Quinolinecarbonitrile, 6,8-dibromo-4-hydroxy-5-methyl- can be compared with other quinoline derivatives, such as:
6,8-dibromo-4-hydroxyquinoline: Lacks the nitrile and methyl groups, which may affect its reactivity and biological activity.
4-hydroxy-5-methylquinoline: Lacks the bromine atoms, leading to different chemical properties and applications.
3-Quinolinecarbonitrile:
The unique combination of substituents in 3-Quinolinecarbonitrile, 6,8-dibromo-4-hydroxy-5-methyl- makes it distinct and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H6Br2N2O |
---|---|
Molecular Weight |
341.99 g/mol |
IUPAC Name |
6,8-dibromo-5-methyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6Br2N2O/c1-5-7(12)2-8(13)10-9(5)11(16)6(3-14)4-15-10/h2,4H,1H3,(H,15,16) |
InChI Key |
CHYUXOMQMPNCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1Br)Br)NC=C(C2=O)C#N |
Origin of Product |
United States |
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